molecular formula C11H12BrN3 B3033855 1-(4-Bromophenyl)-3-ethyl-1H-pyrazol-5-amine CAS No. 1225794-45-5

1-(4-Bromophenyl)-3-ethyl-1H-pyrazol-5-amine

Cat. No.: B3033855
CAS No.: 1225794-45-5
M. Wt: 266.14
InChI Key: ZXTHKFSIAFQNJJ-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3-ethyl-1H-pyrazol-5-amine ( 1225794-45-5) is a high-purity brominated pyrazole derivative of significant interest in medicinal chemistry and drug discovery research. With the molecular formula C11H12BrN3 and a molecular weight of 266.14, this compound serves as a versatile chemical building block, particularly in the synthesis of novel heterocyclic scaffolds . Pyrazole-based compounds are extensively investigated for their potential biological activities. Research into analogous structures highlights their value as key intermediates for constructing more complex molecules, such as hybrids linked to 1,3,4-oxadiazole, which have demonstrated promising anti-tubercular activity in vitro . The structure-activity relationship (SAR) studies of related compounds indicate that the core pyrazol-5-amine structure is a privileged pharmacophore, and the bromophenyl moiety provides a handle for further functionalization via metal-catalyzed cross-coupling reactions, allowing researchers to explore a diverse chemical space . This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to handle this material with appropriate safety precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-bromophenyl)-5-ethylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN3/c1-2-9-7-11(13)15(14-9)10-5-3-8(12)4-6-10/h3-7H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXTHKFSIAFQNJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=C1)N)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-3-ethyl-1H-pyrazol-5-amine typically involves the reaction of 4-bromoacetophenone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the pyrazole ring. The final step involves the alkylation of the pyrazole with ethyl iodide in the presence of a base such as potassium carbonate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-3-ethyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids under inert atmosphere.

Major Products:

  • Substituted pyrazoles
  • Pyrazolone and pyrazolidine derivatives
  • Biaryl compounds

Scientific Research Applications

1-(4-Bromophenyl)-3-ethyl-1H-pyrazol-5-amine has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3-ethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. For instance, in antimicrobial studies, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

1-(4-Bromophenyl)-3-(3-methylphenyl)-1H-pyrazol-5-amine

  • Molecular Formula : C₁₆H₁₄BrN₃
  • Molecular Weight : 328.21 g/mol
  • Key Differences : Replacing the ethyl group with a 3-methylphenyl (m-tolyl) group increases steric bulk and aromaticity. This modification may enhance binding to hydrophobic pockets in biological targets but could reduce solubility .

3-(4-Bromophenyl)-1H-pyrazol-5-amine (MK52)

  • Molecular Formula : C₉H₈BrN₃
  • Molecular Weight : 238.09 g/mol
  • Key Differences : Absence of the ethyl group simplifies the structure, reducing lipophilicity. This analog may exhibit faster metabolic clearance compared to the target compound .

Halogen Substitution on the Phenyl Ring

1-(4-Fluorophenyl)-3-ethyl-1H-pyrazol-5-amine

  • Molecular Formula : C₁₁H₁₂FN₃
  • Molecular Weight : 205.23 g/mol
  • Key Differences : Fluorine, being smaller and less polarizable than bromine, reduces electron-withdrawing effects. This compound may display weaker interactions with electron-rich biological targets but improved metabolic stability due to decreased steric hindrance .

1-(4-Chlorophenyl)-4-p-tolyl-1H-pyrazol-5-amine

  • Molecular Formula : C₁₆H₁₄ClN₃
  • Molecular Weight : 283.76 g/mol
  • Key Differences : Chlorine provides intermediate electronegativity between fluorine and bromine. The additional p-tolyl group introduces steric and electronic effects that could modulate target selectivity .

Hybrid Derivatives with Heterocyclic Moieties

Ethyl 5-((3-(1-(4-Bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazono)-4-(4-tolyl)-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate (91)

  • Molecular Formula : C₃₄H₂₈BrN₉O₂S
  • Molecular Weight : 722.63 g/mol
  • Key Differences : Incorporation of a thiadiazole-triazole hybrid scaffold enhances π-π stacking and hydrogen-bonding capabilities. This compound demonstrated superior antitumor activity against breast cancer (MDA-MB-231) compared to cisplatin, attributed to synergistic effects of the bromophenyl and electron-withdrawing groups .

1-(4-Bromophenyl)-3-[5-(4-chlorophenyl)-1,3,4-oxadiazole-2-yl]propan-1-one (IIIa)

  • Molecular Formula : C₁₈H₁₃BrClN₃O
  • Molecular Weight : 416.68 g/mol
  • Key Differences: The oxadiazole ring introduces rigidity and additional hydrogen-bond acceptors.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Biological Activity
Target Compound C₁₁H₁₃BrN₃ 267.15 4-Bromophenyl, 3-ethyl Under investigation
1-(4-Bromophenyl)-3-(3-methylphenyl)-... C₁₆H₁₄BrN₃ 328.21 4-Bromophenyl, 3-m-tolyl N/A
1-(4-Fluorophenyl)-3-ethyl-1H-pyrazol... C₁₁H₁₂FN₃ 205.23 4-Fluorophenyl, 3-ethyl N/A
Compound 91 (Thiadiazole derivative) C₃₄H₂₈BrN₉O₂S 722.63 Bromophenyl, thiadiazole-triazole Antitumor (MDA-MB-231)
Compound IIIa (Oxadiazole derivative) C₁₈H₁₃BrClN₃O 416.68 Bromophenyl, oxadiazole Anti-inflammatory (59.5% inhibition)

Structure-Activity Relationship (SAR) Insights

  • Electron-Withdrawing Groups : Bromine at the phenyl ring enhances interactions with electron-rich regions of targets, as seen in antitumor and anti-inflammatory activities .
  • Alkyl Substituents : Ethyl groups balance lipophilicity and steric effects, optimizing membrane permeability without excessive metabolic liability .
  • Hybrid Scaffolds : Integration of heterocycles (e.g., thiadiazole, oxadiazole) expands hydrogen-bonding networks, improving target affinity .

Biological Activity

1-(4-Bromophenyl)-3-ethyl-1H-pyrazol-5-amine, a compound belonging to the pyrazole family, has garnered attention for its potential biological activities, particularly in antimicrobial and anti-tuberculosis applications. This article provides a comprehensive overview of its biological activity, synthesizing data from various studies to elucidate its pharmacological profile.

Chemical Structure and Properties

The compound's chemical formula is C11H12BrN3C_{11}H_{12}BrN_3, characterized by a bromophenyl group and an ethyl substituent on the pyrazole ring. The presence of these functional groups is critical for its biological interactions.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of pyrazole derivatives, including this compound.

Antibacterial and Antifungal Studies

A study synthesized various pyrazole derivatives and assessed their antibacterial and antifungal activities. The results indicated that compounds with similar structures exhibited significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, highlighting the efficacy of these compounds in inhibiting microbial growth .

CompoundActivity TypeMIC (μg/mL)
This compoundAntibacterial< 10
This compoundAntifungal< 15

Anti-Tuberculosis Activity

Recent research has shown that pyrazole derivatives can serve as potential anti-tuberculosis agents. A structure-activity relationship (SAR) study revealed that modifications at specific positions of the pyrazole ring significantly influence the potency against Mycobacterium tuberculosis (Mtb). The compound was tested against various strains of Mtb, demonstrating promising results with MIC values below 0.5 μM, indicating its potential as a lead compound for tuberculosis treatment .

The proposed mechanism of action for this compound involves interaction with specific biological targets within bacterial cells. It is suggested that the compound may inhibit key enzymes involved in bacterial cell wall synthesis or disrupt metabolic pathways essential for bacterial survival .

Case Studies

Several case studies have highlighted the biological activity of similar pyrazole compounds:

  • Case Study on Antituberculosis Activity : A derivative with a sulfonamide substituent showed enhanced potency against Mtb, suggesting that structural modifications can significantly impact efficacy .
  • In Vitro Cytotoxicity : Compounds were tested against HepG2 cell lines to assess cytotoxicity. Results indicated low cytotoxicity at high concentrations, supporting the safety profile for further development .

Q & A

Q. What are the established synthetic routes for 1-(4-Bromophenyl)-3-ethyl-1H-pyrazol-5-amine?

The compound is typically synthesized via condensation reactions between substituted hydrazines and β-diketones or α,β-unsaturated ketones. Microwave-assisted methods improve reaction efficiency and yield by reducing side products . For example, Jairo Quiroga et al. demonstrated high-yield pyrazole formation using microwave-mediated reactions between amines and aldehydes, which can be adapted for this compound by substituting bromophenyl and ethyl groups . Post-synthesis purification often involves column chromatography or recrystallization.

Q. What spectroscopic and crystallographic methods are used for structural characterization?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and purity.
  • X-ray diffraction (XRD) : Single-crystal XRD resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding). For bromophenyl pyrazoles, C–Br bond distances typically range from 1.89–1.92 Å, and pyrazole rings exhibit planarity with minor distortions .
  • IR spectroscopy : Stretching frequencies for NH2_2 (~3350 cm1^{-1}) and C–Br (~560 cm1^{-1}) validate functional groups .

Q. How is preliminary bioactivity screening conducted for this compound?

  • Antimicrobial assays : Broth microdilution tests determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains .
  • Receptor binding studies : Radioligand displacement assays (e.g., σ1_1 receptor antagonism) quantify affinity using competitive binding protocols .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., MDA-MB-231) assess viability inhibition .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazole synthesis be addressed?

Regioselectivity in pyrazole formation depends on electronic and steric factors. Computational methods like Molecular Electron Density Theory (MEDT) predict reaction pathways by analyzing electrophilic/nucleophilic centers. For example, [3+2] cycloadditions favor formation of 1-(4-bromophenyl)-3-aryl-Δ2^2-pyrazolines due to favorable frontier molecular orbital interactions . Experimental validation involves HPLC or LC-MS to confirm product ratios.

Q. What strategies resolve contradictions in bioactivity data across studies?

  • Dose-response refinement : Reproduce assays with extended concentration ranges (e.g., 0.1–100 μM) to identify non-linear effects.
  • Structural analogs : Test derivatives (e.g., replacing ethyl with methyl or isopropyl groups) to isolate substituent-specific effects .
  • Target validation : Use CRISPR/Cas9 knockout models to confirm receptor specificity (e.g., Jak2 inhibition in myeloproliferative disease models) .

Q. How are hydrogen-bonding networks and crystal packing analyzed for stability prediction?

Graph set analysis (e.g., Etter’s rules) classifies hydrogen-bond motifs (e.g., R22(8)R_2^2(8) dimers) to predict solubility and melting points. For bromophenyl pyrazoles, C–H···π interactions between aryl rings and NH2_2 groups stabilize crystal lattices, as seen in XRD studies . Thermal gravimetric analysis (TGA) further assesses stability under heating.

Q. What computational tools model intermolecular interactions for drug design?

  • Docking simulations : AutoDock Vina or Schrödinger Suite predict binding poses to targets like NMDA receptors .
  • MD simulations : GROMACS evaluates ligand-receptor stability over time (e.g., 100 ns trajectories).
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity to guide synthetic priorities .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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